(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
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Overview
Description
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a triazole ring, all connected to a sulfanylacetic acid moiety.
Mechanism of Action
- Without precise data, we can’t pinpoint specific pathways affected by this compound. However, thiazole derivatives have been explored for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Biochemical Pathways
!Vitamin B1 (Thiamin) Figure: Thiamine (Vitamin B1), which contains a thiazole ring, is a natural compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the triazole core. One common method is the cyclization of hydrazine derivatives with α-haloketones under acidic conditions. The cyclohexyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions more precisely. This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxide or sulfone derivatives from oxidation reactions.
Reduced triazole derivatives from reduction reactions.
Substituted triazole derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: can be compared with other similar compounds, such as:
5-(4H-1,2,4-triazol-3-yl-sulfanyl)acetic acid: Similar structure but lacks the cyclohexyl group.
5-(4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: Similar structure but lacks the cyclohexyl group.
5-(4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its cyclohexyl group, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIXPXOCQCHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349521 |
Source
|
Record name | SBB018303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462066-86-0 |
Source
|
Record name | SBB018303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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